FAAH inhibitor 2

FAAH mechanism of inhibition irreversible inhibitor time-dependent inhibition

Procure FAAH inhibitor 2 (1450603-63-0), an irreversible FAAH inhibitor (IC50 0.153 µM) with >100-fold greater potency than natural macamides. Its covalent binding ensures prolonged FAAH suppression in washout assays, while its high LogP (8.22) and defined solubility make it essential for CNS-targeted formulation studies. This compound also inhibits PDE7B/4A/5A, enabling unique endocannabinoid-cyclic nucleotide cross-talk investigations.

Molecular Formula C24H40N2O2
Molecular Weight 388.6 g/mol
Cat. No. B594229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAAH inhibitor 2
Synonyms3-pyridinylmethyl ester N-(8Z)-8-heptadecen-1-yl-carbamic acid
Molecular FormulaC24H40N2O2
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCNC(=O)OCC1=CN=CC=C1
InChIInChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-24(27)28-22-23-18-17-19-25-21-23/h9-10,17-19,21H,2-8,11-16,20,22H2,1H3,(H,26,27)/b10-9-
InChIKeyOQYCMOCYWBHSFE-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAAH Inhibitor 2 (Compound 17b): Procurement-Grade Identity, Structural Class, and Core Characteristics for Scientific Selection


FAAH inhibitor 2 (designated Compound 17b, CAS 1450603-63-0) is a synthetic carbamate derivative—N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate—structurally inspired by the macamide family of fatty acid N-benzylamides isolated from Lepidium meyenii (Maca) [1]. It acts as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal degradative enzyme for endocannabinoids such as anandamide and oleamide, by covalently carbamylating the catalytic Ser-241 nucleophile [1]. With a molecular formula of C24H40N2O2 and a molecular weight of 388.59 Da, it exhibits a crystalline solid morphology and a defined solubility profile across DMF, DMSO, and ethanol . Critically, this compound must be carefully distinguished from the similarly named 'FAAH Inhibitor II' (CAS 546141-08-6, URB597), a distinct carbamate inhibitor with a different potency, selectivity, and clinical development history .

Why FAAH Inhibitor 2 Cannot Be Interchanged with Other FAAH Inhibitors in Experimental Protocols: Key Differentiation Drivers


FAAH inhibitors span multiple chemotypes—reversible α-ketoheterocycles (e.g., OL-135), irreversible ureas (e.g., PF-750), irreversible carbamates (e.g., URB597, Compound 17b), and reversible amide macamides—each exhibiting fundamentally distinct mechanisms, potency ranges, and residence times on the enzyme [1]. Within the macamide-inspired chemical space alone, Compound 17b is the sole carbamate among a series of amides and ureas, and it is the only compound in its structural class to demonstrate irreversible, time-dependent FAAH inhibition in a direct pre-incubation study alongside reversible macamide comparators [1]. Its IC50 of 0.153 μM places it in a distinct potency tier: approximately 65- to 111-fold more potent than the most active natural macamides (IC50 = 10–17 μM) [1], yet less potent than clinical-stage carbamates such as URB597 (IC50 ≈ 4.6 nM) . Naming confusion with 'FAAH Inhibitor II' (URB597, CAS 546141-08-6) creates a procurement hazard; substituting these compounds without verification of CAS number and mechanism would introduce different potency, selectivity, and pharmacokinetic profiles into any experimental system .

Quantitative Differentiation Evidence for FAAH Inhibitor 2 (Compound 17b) Against Relevant Comparators


Irreversible vs. Reversible Mechanism: Head-to-Head Pre-Incubation Time Study with Macamides 5b and 6b

In a direct head-to-head pre-incubation time study within the same assay system, Compound 17b demonstrated a characteristic irreversible inhibition profile: its IC50 decreased from 0.153 μM at 20 min pre-incubation to 0.0596 μM at 60 min pre-incubation, a ~2.6-fold improvement indicative of progressive, covalent enzyme inactivation [1]. In contrast, the natural macamide 5b showed no meaningful change (IC50 = 11.0 μM at 20 min vs. 11.1 μM at 60 min), and macamide 6b actually exhibited a slight increase in IC50 (10.3 μM at 20 min vs. 16.1 μM at 60 min), consistent with reversible or substrate-like behavior [1]. This time-dependent IC50 shift is the accepted biochemical hallmark distinguishing irreversible covalent inhibitors from reversible ones in FAAH pharmacology [1].

FAAH mechanism of inhibition irreversible inhibitor time-dependent inhibition carbamate carbamylation

Potency Gap vs. Natural Macamides: ~65- to 111-Fold Superiority in the Same Recombinant Human FAAH Assay System

Within the same study and assay platform, Compound 17b (IC50 = 0.153 μM, SEM = 0.034 μM) was described by the authors as 'almost two orders of magnitude more potent as an inhibitor of FAAH than any other compound prepared in this study' [1]. The five most potent natural macamides (compounds 5a, 5b, 6a, 6b, 7b) exhibited IC50 values ranging from 10 to 17 μM in the identical h-rFAAH fluorescent assay [1]. The most active natural macamide, 6b (N-3-methoxybenzyl-linoleamide), had an IC50 of 10.3 μM (SEM = 1.3 μM), yielding a ~67-fold potency differential [1]. Against the least potent of the top five, 5a (N-benzyloleamide, IC50 ≈ 17 μM), the differential reaches ~111-fold [1]. This potency gap is structurally attributed to the carbamate warhead enabling covalent Ser-241 carbamylation, whereas the amide macamides act as reversible inhibitors or slow substrates [1].

FAAH inhibitor potency macamide SAR IC50 comparison natural product vs. synthetic

Carbamate vs. Urea Warhead Differentiation: ~93- to 204-Fold Potency Advantage Over Structurally Analogous Ureas in the Same Series

Within the same synthetic series sharing the oleyl hydrocarbon tail, Compound 17b—the sole carbamate—was compared directly against three urea analogs: 16a (N-(3-pyridylmethyl)-N'-oleylurea, IC50 = 14.2 μM, SEM = 3.2 μM), 16b (N-(3-pyridylmethyl)-N'-(3-chlorobenzyl)-N''-oleylurea, IC50 = 31.3 μM, SEM = 3.4 μM), and 17a (a related urea, IC50 = 22.0 μM, SEM = 3.8 μM) [1]. Compound 17b (IC50 = 0.153 μM) was 93-fold more potent than 16a, 204-fold more potent than 16b, and 144-fold more potent than 17a [1]. The paper explicitly notes that 'the three ureas produced only modest inhibitory activity against FAAH, but the carbamate 17b with an IC50 = 0.153 μM was almost two orders of magnitude more potent' [1]. This dramatic potency cliff underscores the critical role of the carbamate O-acyl linkage (vs. the urea N-acyl linkage) in facilitating efficient active-site serine carbamylation within this specific scaffold geometry [1].

carbamate vs. urea FAAH inhibitor warhead chemistry SAR within series covalent inhibitor design

Mechanistic Distinction from Benchmark Inhibitor OL-135: Irreversible Carbamate vs. Reversible α-Ketoheterocycle in the Same Assay Platform

OL-135, a well-characterized reversible α-ketoheterocycle FAAH inhibitor, was included as a reference standard in the same assay alongside Compound 17b [1]. OL-135 exhibited an IC50 of 0.033 μM (SEM = 0.006 μM) in the h-rFAAH fluorescent assay, making it approximately 4.6-fold more potent than Compound 17b (IC50 = 0.153 μM) [1]. However, this potency advantage is offset by a fundamental mechanistic difference: OL-135 is a reversible inhibitor whose enzyme activity is recoverable upon removal or dilution, whereas Compound 17b covalently carbamylates Ser-241, producing irreversible, time-progressive inactivation [1]. The irreversible mechanism of Compound 17b was experimentally confirmed by the time-dependent IC50 shift (0.153 → 0.0596 μM with extended pre-incubation), a behavior not exhibited by the reversible ketone class [1]. For applications where sustained FAAH suppression is required even after compound washout or in pulse-chase protocols, Compound 17b's irreversible mechanism provides a therapeutically and experimentally distinct profile compared to OL-135 [1].

OL-135 reversible FAAH inhibitor irreversible vs. reversible covalent inhibitor comparison

Differential Antiproliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: H460 vs. A549 Selectivity

Compound 17b has been evaluated for antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines, demonstrating differential potency: IC50 = 0.9 μM against H460 (large cell carcinoma) cells and IC50 = 4.9 μM against A549 (adenocarcinoma) cells . This ~5.4-fold selectivity for H460 over A549 cells suggests cell-line-specific sensitivity potentially linked to differential FAAH expression, endocannabinoid tone, or downstream signaling pathway dependence [1]. While URB597 has also been studied in these same NSCLC cell lines, published data for URB597 in A549/H460 cells primarily report effects at a single concentration (10 μM) in combination with exogenous anandamide rather than monotherapy IC50 values, precluding direct quantitative potency comparison [1]. Nonetheless, the sub-micromolar activity of Compound 17b in H460 cells at 0.9 μM represents a potency level achievable at concentrations below those typically associated with non-specific cytotoxicity for this chemotype, positioning it as a useful tool compound for dissecting FAAH-dependent vs. FAAH-independent pathways in lung cancer biology .

FAAH inhibitor cancer NSCLC H460 A549 antiproliferative endocannabinoid cancer

Optimal Research and Procurement Application Scenarios for FAAH Inhibitor 2 (Compound 17b)


Mechanistic Studies of Irreversible FAAH Inactivation Requiring Time-Dependent Target Engagement Evidence

Compound 17b is uniquely suited for experiments designed to distinguish irreversible from reversible FAAH inhibition within a macamide-like scaffold. Its time-dependent IC50 shift (0.153 μM at 20 min to 0.0596 μM at 60 min pre-incubation), demonstrated head-to-head against reversible macamides 5b and 6b, provides a quantitatively validated positive control for irreversible mechanism studies [1]. Researchers conducting enzyme kinetics, active-site labeling, or washout/rescue experiments can use Compound 17b as a tool to benchmark covalent carbamylation efficiency against other FAAH-directed electrophiles.

Structure-Activity Relationship (SAR) Campaigns Exploring Macamide-to-Carbamate Scaffold Hopping for FAAH Inhibitor Design

The direct comparison of Compound 17b (carbamate, IC50 = 0.153 μM) with its closest urea analogs (16a, 16b, 17a; IC50 = 14.2–31.3 μM) reveals a ~93- to 204-fold potency cliff driven solely by warhead chemistry within an otherwise identical hydrocarbon tail architecture [1]. This makes Compound 17b an essential reference standard for medicinal chemistry programs exploring covalent vs. non-covalent FAAH inhibitor strategies, particularly those seeking to improve upon the modest potency of natural macamides while retaining irreversible target engagement [1].

FAAH-Dependent Cancer Cell Biology: Antiproliferative Screening in NSCLC Models

With defined antiproliferative IC50 values of 0.9 μM (H460) and 4.9 μM (A549), Compound 17b enables concentration-response studies in lung cancer models at sub-cytotoxic concentrations . Its ~5.4-fold selectivity for H460 over A549 cells provides a useful differential sensitivity window for probing FAAH expression-dependent or genetic-background-dependent responses in NSCLC . Researchers should use Compound 17b at concentrations between 0.1 and 10 μM to maintain FAAH-relevant target engagement while minimizing non-specific effects, informed by the FAAH IC50 of 0.153 μM [1].

Procurement Differentiation from 'FAAH Inhibitor II' (URB597) for Defined Experimental Objectives

The naming similarity between 'FAAH inhibitor 2' (Compound 17b, CAS 1450603-63-0) and 'FAAH Inhibitor II' (URB597, CAS 546141-08-6) creates a high-risk procurement error that can compromise experimental reproducibility . Compound 17b should be selected when: (a) the study requires a macamide-inspired carbamate chemotype rather than a cyclohexylcarbamate-based inhibitor; (b) moderate potency (IC50 ≈ 150 nM) is preferred over ultra-potent inhibition (IC50 ≈ 5 nM) to avoid complete and prolonged FAAH ablation; or (c) the experimental system requires the specific solubility profile of Compound 17b (DMF 50 mg/mL, DMSO 30 mg/mL, ethanol 50 mg/mL) . Verification of CAS number upon receipt is essential to prevent unintended substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAAH inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.